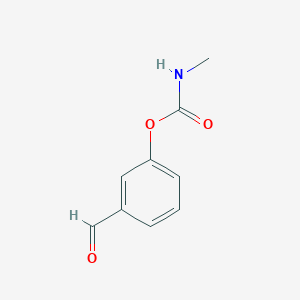
(3-formylphenyl) N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-formylphenyl) N-methylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a formyl group attached to the phenyl ring and a methylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-formylphenyl) N-methylcarbamate typically involves the reaction of 3-formylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-formylphenol+methyl isocyanate→(3-formylphenyl) N-methylcarbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3-formylphenyl) N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: Formation of (3-carboxyphenyl) N-methylcarbamate.
Reduction: Formation of (3-hydroxyphenyl) N-methylcarbamate.
Substitution: Various substituted derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: (3-formylphenyl) N-methylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving carbamate compounds.
Industry: In the industrial sector, this compound can be used in the production of pesticides, fungicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of (3-formylphenyl) N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors.
Comparaison Avec Des Composés Similaires
- (3-formylphenyl) N-ethylcarbamate
- (3-formylphenyl) N-propylcarbamate
- (3-formylphenyl) N-butylcarbamate
Comparison: (3-formylphenyl) N-methylcarbamate is unique due to its specific substitution pattern and the presence of the formyl group. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. The methyl group in the carbamate moiety also influences its chemical properties and interactions with molecular targets.
Propriétés
Numéro CAS |
54335-82-9 |
|---|---|
Formule moléculaire |
C9H9NO3 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
(3-formylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C9H9NO3/c1-10-9(12)13-8-4-2-3-7(5-8)6-11/h2-6H,1H3,(H,10,12) |
Clé InChI |
OAJCIVFVLYNXOT-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=CC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione](/img/structure/B14647081.png)
![7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647086.png)
![4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14647098.png)
![1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl-](/img/structure/B14647099.png)
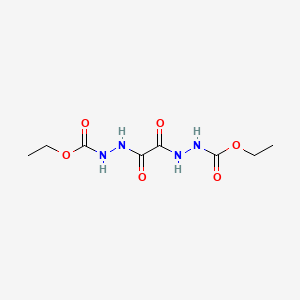
![S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate](/img/structure/B14647113.png)
![2,4-Dithiabicyclo[1.1.0]butane](/img/structure/B14647121.png)
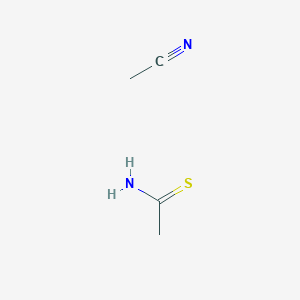
![2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid](/img/structure/B14647146.png)
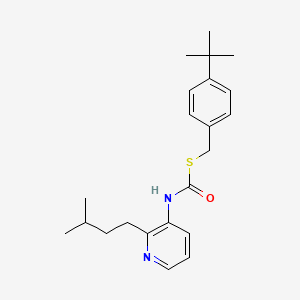
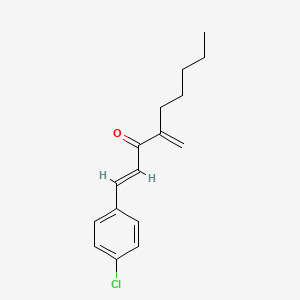
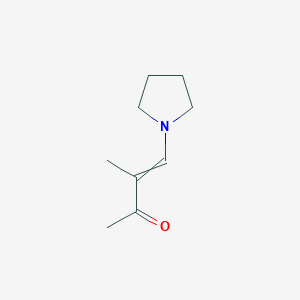
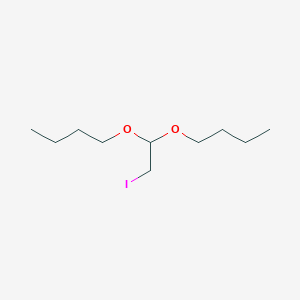
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
